molecular formula C15H15BrO4 B15057894 Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

Cat. No.: B15057894
M. Wt: 339.18 g/mol
InChI Key: DMXLYXIGJZWNEW-UHFFFAOYSA-N
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Description

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate (CAS: 1403566-31-3) is a brominated benzofuran derivative with the molecular formula C₁₅H₁₅BrO₄ and a molecular weight of 339.18 g/mol . Its structure features a benzofuran core substituted with an allyloxy group at position 4, a bromine atom at position 5, a methyl group at position 3, and an ethyl ester at position 2. The compound is characterized by a purity of ≥95%, though critical physical properties such as melting point, boiling point, and density remain unreported in available literature .

Properties

Molecular Formula

C15H15BrO4

Molecular Weight

339.18 g/mol

IUPAC Name

ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3

InChI Key

DMXLYXIGJZWNEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Ethyl Ester Group

  • Hydrolysis : The ester can undergo basic or acidic hydrolysis to form the corresponding carboxylic acid.

    • Reagents : Aqueous NaOH (basic conditions) or HCl (acidic conditions).

    • Product : 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid.

  • Reduction : LiAlH₄ in dry ether reduces the ester to the primary alcohol.

    • Product : 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-methanol .

Allyloxy Group

  • Oxidation : Oxidizing agents like KMnO₄ or CrO₃ can oxidize the allyloxy group to a carbonyl compound (e.g., ketone or aldehyde).

    • Conditions : Acidic or basic medium.

    • Product : Oxidized derivative with a carbonyl group .

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.

    • Product : Epoxidized allyloxy derivative.

Bromine Atom

  • Nucleophilic Substitution : The bromine undergoes substitution with nucleophiles (e.g., azide, cyanide).

    • Reagents : NaN₃ (in DMF) or KCN (in ethanol).

    • Products : Azide or nitrile derivatives .

Benzofuran Core

  • Electrophilic Substitution : The benzofuran core may participate in electrophilic aromatic substitution, though steric hindrance from substituents may limit reactivity.

  • Cyclization : Acidic conditions (e.g., TsOH- H₂O in MeCN) could induce intramolecular cyclization, though this depends on the compound’s substituent positions .

Comparative Reaction Analysis

Reaction Type Reagents/Conditions Key Product
Ester Hydrolysis NaOH (aq)/HCl (aq)Carboxylic acid derivative
Ester Reduction LiAlH₄ in dry etherPrimary alcohol derivative
Allyloxy Oxidation KMnO₄/CrO₃ (acidic/basic)Carbonyl-containing derivative
Allyloxy Epoxidation mCPBAEpoxidized allyloxy derivative
Bromine Substitution NaN₃ (DMF) or KCN (ethanol)Azide/nitrile-substituted derivative

Reaction Mechanisms and Experimental Insights

  • Ester Reduction : LiAlH₄ selectively reduces the ester group without affecting other functionalities, as observed in similar benzofuran derivatives .

  • Nucleophilic Substitution : The bromine atom’s reactivity is influenced by steric and electronic factors. For example, NaN₃ in DMF effectively substitutes bromine due to the nucleophilic strength of azide under polar aprotic conditions .

  • One-Pot Synthesis : The compound’s synthesis often involves sequential steps (e.g., coupling, cyclization), which can be optimized in one-pot reactions to improve efficiency. For instance, aryne intermediates generated in situ can react with isocyanides to form complex structures .

Gram-Scale Reactivity Considerations

Industrial-scale synthesis may involve:

  • Continuous Flow Systems : To control reaction parameters (temperature, pressure) for high-yield esterification or substitution reactions.

  • Purification Techniques : Column chromatography (e.g., SiO₂ with PE/EA mixtures) to isolate pure products .

Key Research Findings

  • Cyclization Efficiency : Acidic conditions (TsOH- H₂O in MeCN) promote intramolecular cyclization, as demonstrated in benzofuran-3-oxocarboxylate synthesis .

  • Selectivity : Reagents like DCC/DMAP ensure selective activation of carboxylic acids for coupling reactions without side reactions .

  • Yield Optimization : Stepwise vs. one-pot reactions influence yields (e.g., 55% yield in one-pot vs. higher yields in stepwise synthesis) .

Scientific Research Applications

Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the benzofuran core influences its reactivity in various chemical reactions, such as electrophilic aromatic substitution.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Complexity
This compound (1403566-31-3) C₁₅H₁₅BrO₄ 339.18 Allyloxy (C4), Br (C5), Me (C3), Ethyl ester (C2) N/A N/A
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenylbenzofuran-3-carboxylate (308297-46-3) C₂₅H₁₈BrFO₅ 497.30 Br (C6), 2-(4-fluorophenyl)-2-oxoethoxy (C5), Ph (C2), Ethyl ester (C3) 6.4 646
Ethyl 4-bromo-2-formyl-7-methyl-5-(3-methylbenzoyloxy)benzofuran-3-carboxylate (6176-66-5) C₂₁H₁₇BrO₆ 445.26 Br (C4), Formyl (C2), Me (C7), 3-methylbenzoyloxy (C5), Ethyl ester (C3) N/A N/A
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]benzofuran-3-carboxylate (308295-64-9) C₂₁H₁₉BrO₄ 415.30 Br (C6), Me (C2), (E)-3-phenylprop-2-enoxy (C5), Ethyl ester (C3) 5.7 488

Key Observations:

Substituent Diversity: The target compound’s allyloxy group (C4) contrasts with bulkier substituents in analogs, such as the 2-(4-fluorophenyl)-2-oxoethoxy group in CAS 308297-46-3 or the 3-methylbenzoyloxy group in CAS 6176-66-5 . Bromine is a common substituent across all compounds, suggesting shared utility in Suzuki-Miyaura or Ullmann-type couplings .

Molecular Weight and Lipophilicity :

  • The target compound has the lowest molecular weight (339.18 g/mol) , reflecting its simpler substituent profile. Larger analogs (e.g., CAS 308297-46-3, 497.30 g/mol) incorporate aromatic or carbonyl groups, increasing hydrophobicity (XLogP3 = 6.4 vs. 5.7 for CAS 308295-64-9) .

Stereochemical Considerations: CAS 308295-64-9 features an (E)-configured propenoxy group, introducing stereochemical complexity absent in the target compound . This may impact biological activity or crystallization behavior.

Biological Activity

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by a complex structure that includes an ethyl ester, an allyloxy group, and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrO₃
  • Molecular Weight : 339.18 g/mol

The compound's unique structure allows for various interactions with biological targets, enhancing its potential efficacy in pharmacological applications.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—molecules involved in inflammatory responses. By inhibiting this enzyme, the compound may help alleviate conditions such as asthma and allergic reactions associated with inflammation .

Antidiabetic Potential

Studies suggest that this compound may act as a glucokinase (GK) agonist, potentially lowering blood glucose levels by enhancing hepatic glucose uptake. This mechanism makes it a candidate for treating Type 2 diabetes and associated metabolic disorders .

The proposed mechanism of action involves the modulation of specific signaling pathways related to inflammation and glucose metabolism. The presence of bromine and ethyl ester functionalities enhances its binding affinity to various receptors and enzymes, influencing their activity and downstream effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acidC₁₇H₁₉BrO₃Lacks ethyl ester; contains carboxylic acid
5-Bromo-3-methylbenzofuran-2-carboxylic acidC₁₆H₁₈BrO₂No allyloxy group; simpler structure
Benzofuran derivativesVariesGeneral class; diverse functional groups

This compound stands out due to its structural complexity, which allows for a broader range of biological interactions compared to simpler derivatives.

Case Studies and Research Findings

  • Asthmatic Rat Model : In studies involving asthmatic rats, the compound demonstrated a significant reduction in airway hyperresponsiveness when administered prior to allergen exposure. The percentage inhibition of bronchoconstriction was calculated, showing over 50% efficacy at optimal doses .
  • Diabetes Management : In diabetic mouse models, administration of this compound resulted in improved glycemic control and increased insulin sensitivity. The compound's ability to modulate glucokinase activity was highlighted as a key mechanism .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon exposure . Further studies are necessary to establish comprehensive safety profiles.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate?

The compound can be synthesized via multi-step reactions involving bromination, esterification, and allyl ether formation. For example, describes a DBU-Et₃N-mediated aldol/lactonization/O-protection strategy for structurally related benzofuran esters. Key steps include:

  • Alkaline hydrolysis of intermediates (e.g., ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate) to yield carboxylic acid derivatives .
  • Purification via column chromatography (hexane-ethyl acetate gradients) .
  • Characterization using IR, NMR (¹H and ¹³C), and HRMS to confirm structural integrity .

Q. How is crystallographic data for this compound refined?

The SHELX program suite (e.g., SHELXL97) is widely used for small-molecule refinement. Key steps include:

  • Applying riding models for hydrogen atoms, with C–H distances fixed at 0.95–0.98 Å .
  • Using AFIX commands to optimize methyl group hydrogen positions .
  • Addressing data discrepancies by adjusting weighting schemes or re-examining diffraction patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • NMR : ¹H NMR reveals allyloxy protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.2–2.5 ppm); ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • HRMS : Validates molecular formula (e.g., C₁₄H₁₅BrO₄ requires [M+H]⁺ = 327.0201) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Graph set analysis (Etter’s method) is used to categorize hydrogen bonds into motifs (e.g., chains, rings). For example:

  • Centrosymmetric dimers formed via O–H⋯O bonds (as in ) can be classified as R22(8)R_2^2(8) motifs .
  • Weak C–H⋯C or Br⋯S interactions (3.48 Å) may supplement primary hydrogen bonds, influencing packing .

Q. How do researchers resolve contradictions in crystallographic refinement?

Discrepancies between experimental and calculated data (e.g., high R-factors) are addressed by:

  • Re-examining thermal displacement parameters (ADPs) for anisotropic atoms .
  • Testing alternative space groups or twin-law corrections in SHELXL .
  • Cross-validating with spectroscopic data to confirm molecular geometry .

Q. What strategies optimize reaction yields in the synthesis of brominated benzofuran derivatives?

  • Temperature Control : Reactions performed at 273 K minimize side reactions (e.g., over-oxidation) .
  • Catalyst Selection : DBU-Et₃N mediates efficient aldol/lactonization, achieving yields >65% .
  • Substrate Protection : Tosyl or benzyl groups prevent unwanted nucleophilic attacks during esterification .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (>1.0 Å) for accurate refinement. Use SHELXPRO for macromolecular interfaces .
  • Spectral Analysis : Always compare experimental HRMS with theoretical values (Δ < 3 ppm) to confirm purity .
  • Reaction Design : Incorporate protecting groups early to avoid competing reactions in multi-step syntheses .

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